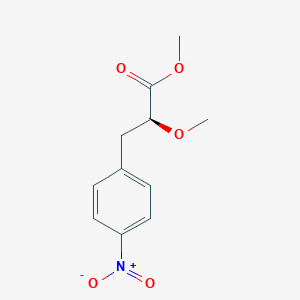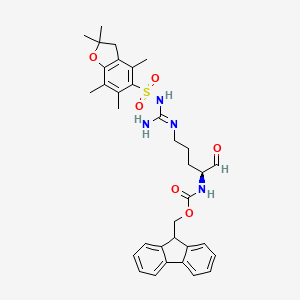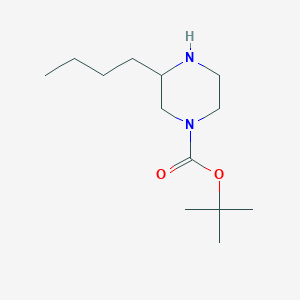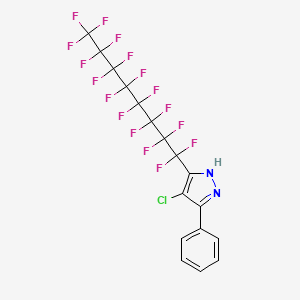
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
Overview
Description
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is a chemical compound with the molecular formula C11H12ClFINO2 . It has a molecular weight of 371.58 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a reaction that yields a 93% product at a temperature range of 5 - 55℃ for 2 hours . The starting material is completely converted to one product as indicated by HPLC method .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is moderately soluble with a solubility of 0.0098 mg/ml . It has a Log Po/w (iLOGP) of 3.1, indicating its lipophilicity .Scientific Research Applications
Synthesis and Compound Formation
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate and related compounds are utilized in various synthetic processes. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is synthesized from commercially available materials, showing its role as an intermediate in the formation of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Crystal Structures and Interactions
The structural characteristics of tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate derivatives are significant in scientific research. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine variant are part of an isostructural family. These compounds are linked in crystal form via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, demonstrating the interplay of different types of bonds in molecular architecture (Baillargeon et al., 2017).
Applications in Organic Syntheses
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is also used in organic syntheses, such as in the preparation of enantioselective compounds. For instance, the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines showcases its role in creating specific molecular structures (Storgaard & Ellman, 2009).
Deprotection Studies
In another study, aqueous phosphoric acid was found effective in deprotecting tert-butyl carbamates. This shows its utility in reaction conditions where other acid-sensitive groups are present, offering insight into selective chemical processes (Li et al., 2006).
Reagent and Functionalization
The compound is also studied as a reagent in various chemical reactions. For example, its derivatives have been used in atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates (Takeda et al., 2012).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate are currently unknown
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and could potentially influence its efficacy.
properties
IUPAC Name |
tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJDGCAGOBWPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)
![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)
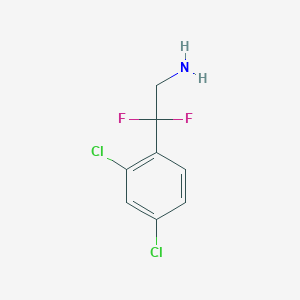
![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)

